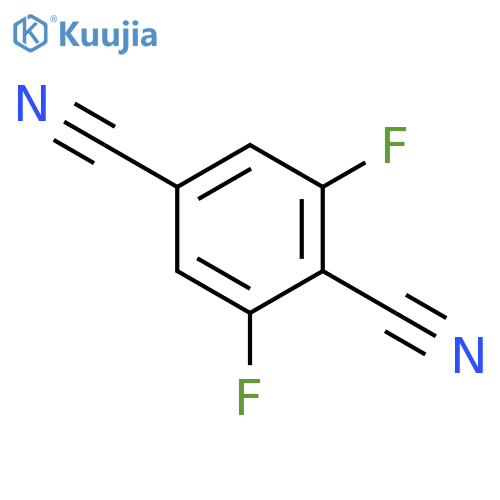

Cas no 510772-86-8 (2,6-Difluoroterephthalonitrile)

510772-86-8 structure

商品名:2,6-Difluoroterephthalonitrile

2,6-Difluoroterephthalonitrile 化学的及び物理的性質

名前と識別子

-

- 1,4-Benzenedicarbonitrile,2,6-difluoro-(9CI)

- 2,6-Difluoroterephthalonitrile

- 2,6-difluorobenzene-1,4-dicarbonitrile

- D74767

- 510772-86-8

- SCHEMBL6649045

- AS-83016

- DB-226877

- CS-0088971

-

- インチ: InChI=1S/C8H2F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H

- InChIKey: BSASUJKIZLQYFI-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1F)C#N)F)C#N

計算された属性

- せいみつぶんしりょう: 164.01860440g/mol

- どういたいしつりょう: 164.01860440g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2,6-Difluoroterephthalonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019149928-25g |

2,6-Difluoroterephthalonitrile |

510772-86-8 | 97% | 25g |

$2050.20 | 2023-09-01 | |

| Ambeed | A497558-250mg |

2,6-Difluoroterephthalonitrile |

510772-86-8 | 97% | 250mg |

$42.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159611-5g |

2,6-Difluoroterephthalonitrile |

510772-86-8 | 98% | 5g |

¥7384.00 | 2024-05-11 | |

| A2B Chem LLC | AG37031-1g |

2,6-Difluoroterephthalonitrile |

510772-86-8 | 95% | 1g |

$112.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4793-250mg |

1,4-Benzenedicarbonitrile, 2,6-difluoro- |

510772-86-8 | 95% | 250mg |

¥444.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4793-1g |

1,4-Benzenedicarbonitrile, 2,6-difluoro- |

510772-86-8 | 95% | 1g |

¥1050.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4793-25g |

1,4-Benzenedicarbonitrile, 2,6-difluoro- |

510772-86-8 | 95% | 25g |

¥11246.0 | 2024-04-18 | |

| Ambeed | A497558-1g |

2,6-Difluoroterephthalonitrile |

510772-86-8 | 97% | 1g |

$166.0 | 2025-02-20 | |

| Alichem | A019149928-5g |

2,6-Difluoroterephthalonitrile |

510772-86-8 | 97% | 5g |

$795.96 | 2023-09-01 | |

| Alichem | A019149928-10g |

2,6-Difluoroterephthalonitrile |

510772-86-8 | 97% | 10g |

$1218.06 | 2023-09-01 |

2,6-Difluoroterephthalonitrile 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

510772-86-8 (2,6-Difluoroterephthalonitrile) 関連製品

- 3939-09-1(2,4-Difluorobenzonitrile)

- 96606-37-0(2,4,6-Trifluorobenzonitrile)

- 98349-22-5(2,4,5-Trifluorobenzonitrile)

- 16582-93-7(2,3,4,5-Tetrafluorobenzonitrile)

- 185147-07-3(2-Fluoro-3-methylbenzonitrile)

- 1835-49-0(Tetrafluoroterephthalonitrile)

- 64248-64-2(2,5-Difluorobenzonitrile)

- 394-47-8(2-Fluorobenzonitrile)

- 773-82-0(Pentafluorobenzonitrile)

- 170572-49-3(3-Fluoro-4-methylbenzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:510772-86-8)2,6-Difluoroterephthalonitrile

清らかである:99%/99%/99%/99%

はかる:50.0g/25.0g/10.0g/5.0g

価格 ($):2396.0/1409.0/671.0/395.0